molecular formula C17H29O4P B8597312 Dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate

Dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate

Cat. No.: B8597312
M. Wt: 328.4 g/mol
InChI Key: REQXZYIETYJMEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate is a useful research compound. Its molecular formula is C17H29O4P and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H29O4P

Molecular Weight

328.4 g/mol

IUPAC Name

2,6-ditert-butyl-4-(dimethoxyphosphorylmethyl)phenol

InChI

InChI=1S/C17H29O4P/c1-16(2,3)13-9-12(11-22(19,20-7)21-8)10-14(15(13)18)17(4,5)6/h9-10,18H,11H2,1-8H3

InChI Key

REQXZYIETYJMEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CP(=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A thermostatically controllable reactor is charged with 263 g (1 mol) of (4-hydroxy-3,5-di-tert-butylbenzyl)dimethylamine und 500 g of petroleum ether 100/140. With stirring and blanketing with inert gas, the reaction mixture is heated to 80° C. and 130 g (1.05 mol) of trimethyl phosphite are run into the clear solution. With cooling, 107 g (1.05 mol) of acetic anhydride are then added dropwise over 2 hours at 80° C., and stirring is continued for 2 hours at 80° C. The solvent is removed by distillation until the temperature is 115° C. The residual reaction solution is cooled to room temperature and stirred with 1 liter of water. The crystallised product is filtered with suction, washed with petroleum ether 100/140 and dried, giving 307 g (93% of theory) of almost colourless dimethyl 4-hydroxy-3,5-di-tert-butylbenzylphosphonate of m.p. 156°-160° C.
Quantity
263 g
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step Two
Quantity
107 g
Type
reactant
Reaction Step Three

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